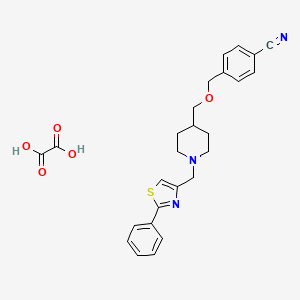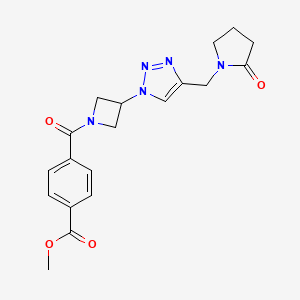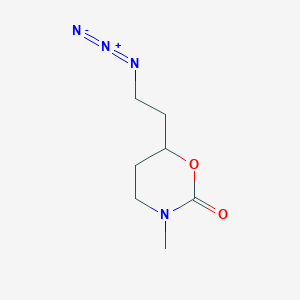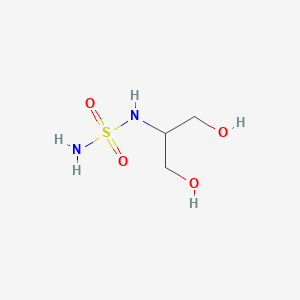![molecular formula C19H20N6 B2407562 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline CAS No. 2201510-65-6](/img/structure/B2407562.png)
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline is a useful research compound. Its molecular formula is C19H20N6 and its molecular weight is 332.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline derivatives are an important class of heterocyclic compounds that have found numerous applications in scientific research due to their varied biological activities and chemical properties. These compounds are often explored for their potential use in medicinal chemistry, material science, and as catalysts in various chemical reactions.
1. Medicinal Chemistry and Pharmacology Quinoxaline derivatives exhibit a wide range of pharmacological activities, making them significant in the development of new therapeutic agents. Research has highlighted their importance in the synthesis of compounds with antibacterial, antifungal, anti-inflammatory, antitumor, and anticancer properties (Pereira et al., 2015). For instance, some quinoxaline compounds have been investigated for their antimicrobial activities and chronic and metabolic diseases treatment potential.
2. Corrosion Inhibition Quinoxaline derivatives are also studied for their application as corrosion inhibitors. These compounds show reasonable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding (Verma, Quraishi, & Ebenso, 2020). This property is beneficial in protecting metals and alloys from degradation, particularly in industrial settings.
3. Material Science In the field of material science, quinoxaline derivatives are utilized for their electronic properties. They serve as building blocks for n-type semiconductors, sensors, and optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature. For example, quinoxaline-based compounds are used in the design and fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Segura, Juárez, Ramos, & Seoane, 2015).
4. Catalysis Quinoxaline and its analogs have been investigated as ligands for catalysts in various chemical reactions. Their ability to bind with metals and facilitate catalytic processes makes them valuable in synthetic organic chemistry. Research has focused on developing hybrid catalysts using quinoxaline derivatives for the synthesis of complex organic molecules (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
2-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-13-6-18(22-12-21-13)24-8-14-10-25(11-15(14)9-24)19-7-20-16-4-2-3-5-17(16)23-19/h2-7,12,14-15H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIRXHIMGWQGDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)

![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)







